METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is an organic compound with the molecular formula C10H12ClFNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL typically involves the esterification of 2-amino-3-(4-fluorophenyl)propanoic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-nitro-3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate or 2-amino-3-(4-bromophenyl)-3-oxopropanoate.
Scientific Research Applications
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride
Uniqueness
METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H11ClFNO3 |
---|---|
Molecular Weight |
247.65 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)-3-oxopropanoate;hydrochloride |
InChI |
InChI=1S/C10H10FNO3.ClH/c1-15-10(14)8(12)9(13)6-2-4-7(11)5-3-6;/h2-5,8H,12H2,1H3;1H |
InChI Key |
JCSNPXVQWWGQMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.